4,6-Dichloro-2-(fluoromethyl)-5-methylpyrimidine
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Overview
Description
4,6-Dichloro-2-(fluoromethyl)-5-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of chlorine atoms at positions 4 and 6, a fluoromethyl group at position 2, and a methyl group at position 5. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(fluoromethyl)-5-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-4,6-dichloropyrimidine.
Reaction Conditions: The reactions are usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(fluoromethyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrimidines, sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichloro-2-(fluoromethyl)-5-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(fluoromethyl)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(trifluoromethyl)quinoline: This compound has a similar structure but with a quinoline ring instead of a pyrimidine ring.
4,6-Dichloro-2-(methylthio)pyrimidine: This compound has a methylthio group instead of a fluoromethyl group at position 2.
Uniqueness
4,6-Dichloro-2-(fluoromethyl)-5-methylpyrimidine is unique due to the presence of both fluoromethyl and methyl groups, which impart specific chemical and biological properties. The fluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C6H5Cl2FN2 |
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Molecular Weight |
195.02 g/mol |
IUPAC Name |
4,6-dichloro-2-(fluoromethyl)-5-methylpyrimidine |
InChI |
InChI=1S/C6H5Cl2FN2/c1-3-5(7)10-4(2-9)11-6(3)8/h2H2,1H3 |
InChI Key |
SCQRQPGFJRWPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CF)Cl |
Origin of Product |
United States |
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